molecular formula C4H2BrNOS B6227613 5-bromo-1,3-thiazole-4-carbaldehyde CAS No. 934346-19-7

5-bromo-1,3-thiazole-4-carbaldehyde

Cat. No. B6227613
CAS RN: 934346-19-7
M. Wt: 192
InChI Key:
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Description

5-Bromo-1,3-thiazole-4-carbaldehyde is a chemical compound with the molecular formula C4H2BrNOS . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, often involves the C − H substitution reaction of thiazole catalyzed by the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C4H2BrNOS/c5-3-1-6-4 (2-7)8-3/h1-2H .


Chemical Reactions Analysis

Thiazoles, including this compound, are characterized by significant pi-electron delocalization and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 192.04 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

One prominent area of application for "5-bromo-1,3-thiazole-4-carbaldehyde" is in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, studies have demonstrated its utility in the preparation of 2,4-disubstituted thiazoles, which were further investigated for their antibacterial properties against various microorganisms such as Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, highlighting their potential in medicinal chemistry (Vijesh et al., 2010). Another study focused on the synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles, emphasizing the impact of structural modifications on solubility and product yield, which is crucial for their application in material science (Tokárová & Biathová, 2018).

Biological Applications

Research has also explored the synthesis of thiazole derivatives for their potential anti-corrosion, antioxidant, and β-glucuronidase inhibitory activities. For example, a study synthesized triazole, thiadiazole, and thiazole derivatives containing the imidazo[1,2-a]pyrimidine moiety, which showed promising anti-corrosion activities (Rehan, Al Lami, & Khudhair, 2021). Another investigation synthesized benzo[4,5]imidazo[2,1-b]thiazole derivatives and evaluated their antioxidant properties, demonstrating significant inhibition in antioxidant studies (Nikhila, Batakurki, & Yallur, 2020).

Materials Science and Chemical Analysis

In materials science, the synthesis of heterocyclic compounds using "this compound" as a precursor has been investigated for their physicochemical properties, such as solubility and fluorescence, which are essential for their application in various industrial and research settings. These studies contribute to our understanding of the relationship between molecular structure and materials' properties, paving the way for the development of novel materials with tailored characteristics (Salar et al., 2017; Sinenko et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii , which play crucial roles in DNA replication and cell division.

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may affect pathways related to DNA replication and cell division.

Result of Action

Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may induce DNA double-strand breaks, leading to cell cycle arrest and cell death.

Safety and Hazards

The safety information for 5-bromo-1,3-thiazole-4-carbaldehyde indicates that it has several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-3(1-7)6-2-8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUBJUUGUUFJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934346-19-7
Record name 5-bromo-1,3-thiazole-4-carbaldehyde
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